![molecular formula C13H15F6N3O4 B2388476 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) CAS No. 2060062-87-3](/img/structure/B2388476.png)
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid)
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Overview
Description
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) is a compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) involves the inhibition of certain enzymes and proteins in the body, including cyclooxygenase-2 and nuclear factor-kappa B. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) has several biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) in lab experiments include its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, its limitations include the need for further research to determine its safety and efficacy, as well as the cost and availability of the compound.
Future Directions
For research on 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) include the development of new synthetic methods for the compound, as well as further studies on its mechanism of action and potential applications in the treatment of other diseases. Additionally, research on the safety and efficacy of the compound in clinical trials may lead to its eventual approval as a new drug for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) has been achieved through several methods, including the reaction of 2-amino-4,6-dimethylpyrimidine with trifluoroacetic anhydride and azetidine-3-carboxylic acid. Other methods involve the use of different reagents and catalysts, including acetic anhydride, ammonium acetate, and palladium on carbon.
Scientific Research Applications
The compound 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(trifluoroacetic acid) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(azetidin-3-yl)-4,6-dimethylpyrimidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2C2HF3O2/c1-6-3-7(2)12-9(11-6)8-4-10-5-8;2*3-2(4,5)1(6)7/h3,8,10H,4-5H2,1-2H3;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNVIZDYISACR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CNC2)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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